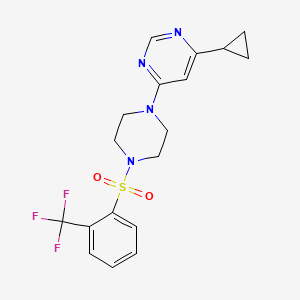

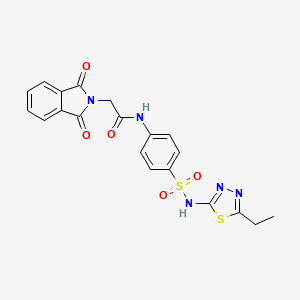

![molecular formula C13H19N3O B2361402 2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097932-92-6](/img/structure/B2361402.png)

2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidines play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Molecular Structure Analysis

The compound contains a piperidine ring, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms.Scientific Research Applications

Potential Substance P Antagonists

- Research has been conducted on the synthesis of tetrasubstituted cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, including compounds related to 2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one. These compounds have been considered for their potential as substance P antagonists, which could have implications in pain management and other neurological disorders (Wu et al., 2000).

Histamine H(3) Receptor Antagonists

- A study explored the optimization of similar compounds for potent and selective histamine H(3) receptor antagonist activity. These compounds have favorable pharmacokinetic properties and have been tested for CNS activity, indicating potential applications in neurological and psychiatric disorders (Tao et al., 2012).

Anti-inflammatory Activity

- Novel series of compounds structurally related to this compound have been synthesized and evaluated for their anti-inflammatory activity. These studies contribute to the understanding of such compounds' potential therapeutic applications in inflammation and related diseases (Refaat et al., 2007).

Anticonvulsant Properties

- Investigations into the crystal structures of anticonvulsant compounds related to the cyclopenta[c]piperidine framework have been conducted. These studies provide insights into the structural basis of anticonvulsant activity, which could inform the development of new treatments for epilepsy and related disorders (Georges et al., 1989).

Cancer Treatment

- Research into compounds containing piperidine derivatives, including structures akin to cyclopenta[c]piperidines, has explored their potential as inhibitors of Aurora A, an enzyme implicated in cancer progression. This suggests possible applications in the development of cancer therapeutics (ヘンリー,ジェームズ, 2006).

Corrosion Inhibition

- Piperidine derivatives have been studied for their corrosion inhibition properties on iron, highlighting the potential industrial applications of these compounds in protecting metals against corrosion (Kaya et al., 2016).

Antihistaminic Activity

- Some fused pyridazine derivatives with cyclic amines, related to the cyclopenta[c]piperidine structure, have been synthesized and shown to have antihistaminic activity and an inhibitory effect on eosinophil infiltration. This could have implications for the treatment of allergic reactions and respiratory conditions (Gyoten et al., 2003).

Mechanism of Action

Target of Action

It’s known that pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Biochemical Pathways

Some pyridazinone derivatives have been seen to be active in the inhibition of prostaglandin e2 and interleukin activity .

Pharmacokinetics

Piperidine-containing compounds, which are part of the structure of this compound, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Result of Action

Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities .

Action Environment

The development of fast and cost-effective methods for the synthesis of substituted piperidines, which are part of the structure of this compound, is an important task of modern organic chemistry .

Properties

IUPAC Name |

2-(piperidin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-13-8-11-2-1-3-12(11)15-16(13)9-10-4-6-14-7-5-10/h8,10,14H,1-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXXRXQOVGEBSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CC3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

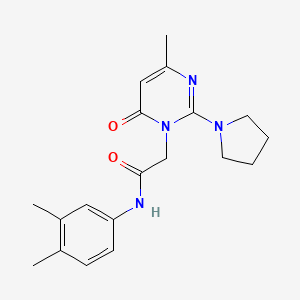

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2361319.png)

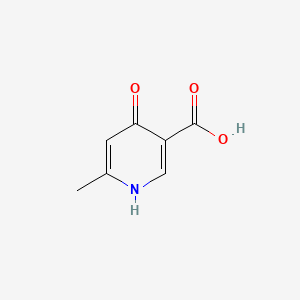

![[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2361322.png)

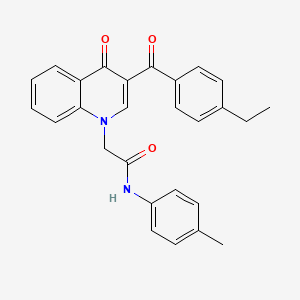

![2-{4-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2361324.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)

![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)

![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2361340.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2361341.png)